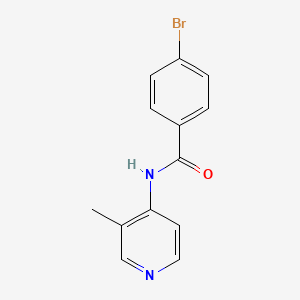

4-bromo-N-(3-methylpyridin-4-yl)benzamide

Description

General Overview of Benzamide (B126) Scaffold Versatility in Organic Chemistry

The benzamide scaffold, consisting of a benzene (B151609) ring attached to an amide group, is a privileged structure in organic chemistry. wikipedia.org Its prevalence stems from the chemical stability of the amide bond, its capacity to engage in hydrogen bonding as both a donor and an acceptor, and its role as a versatile synthetic intermediate. researchgate.net The phenyl ring can be functionalized through various electrophilic and nucleophilic substitution reactions, while the amide bond can be formed through well-established coupling reactions between benzoic acids and amines.

This structural motif is a key component in a vast array of biologically active compounds and approved pharmaceuticals. researchgate.netnih.gov Its ability to present substituents in a well-defined three-dimensional arrangement allows for precise interactions with biological targets such as enzymes and receptors. researchgate.net Consequently, benzamide derivatives have been developed as agents for treating a wide range of conditions. nih.gov

Table 1: Examples of Therapeutic Areas for Benzamide Derivatives

| Therapeutic Area | Example Compound Class |

|---|---|

| Anticancer | PARP-1 Inhibitors nih.gov |

| Antidiabetic | Glucokinase Activators researchgate.net |

| Antiviral | Various researchgate.net |

| Anti-inflammatory | COX-2 Inhibitors researchgate.net |

The Significance of Halogen and Pyridine (B92270) Substitution Patterns in Chemical Design

The strategic placement of halogen atoms and pyridine rings on a molecular scaffold is a fundamental tactic in modern chemical design, particularly in medicinal chemistry. Halogens, such as bromine, can significantly alter a molecule's physicochemical properties. Bromine, being large and polarizable, can engage in halogen bonding, a non-covalent interaction that can influence molecular conformation and binding to biological targets. Furthermore, its electron-withdrawing nature and lipophilicity can modulate a compound's metabolic stability, membrane permeability, and binding affinity. tethyschemical.comazom.com The use of bromine can lead to enhanced efficacy and a longer shelf life for pharmaceutical compounds. tethyschemical.com

The pyridine ring, an isostere of benzene, is another critical component in drug design. rsc.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated at physiological pH, which can improve aqueous solubility and bioavailability. nih.govmdpi.com The position of the nitrogen atom and the substitution pattern on the ring significantly influence the molecule's basicity, dipole moment, and interaction with biological macromolecules. nih.govresearchgate.net The incorporation of a pyridine motif can enhance biochemical potency, improve metabolic stability, and resolve issues with protein binding. nih.gov

Specific Focus on the 4-Bromo-N-(3-methylpyridin-4-yl)benzamide Motif

The chemical compound this compound is a specific example that combines the key structural features discussed previously. While extensive research dedicated solely to this exact molecule is not widely documented in publicly available literature, its structure allows for a detailed analysis based on the well-understood principles of its constituent parts.

The structure is composed of:

A 4-bromobenzoyl group: The bromine atom is positioned para to the carbonyl group of the amide. This position maximizes its electron-withdrawing effect on the benzene ring through resonance. This substitution can influence the reactivity of the aromatic ring and provides a potential site for further chemical modification, such as through cross-coupling reactions.

An N-(3-methylpyridin-4-yl) group: The amide nitrogen is connected to the 4-position of a pyridine ring, which is itself substituted with a methyl group at the 3-position. The nitrogen of the pyridine ring can influence the molecule's solubility and ability to form hydrogen bonds. The methyl group introduces steric bulk and alters the electronic environment of the pyridine ring.

The amide bond links these two moieties, creating a molecule with a defined geometry. The relative orientation of the two aromatic rings is influenced by the steric hindrance from the 3-methyl group on the pyridine ring. This specific arrangement of functional groups—the halogen, the amide linker, the pyridine nitrogen, and the methyl group—creates a unique chemical entity with distinct electronic and steric properties that could be of interest in various fields of chemical research. Synthesis of related N-arylbenzamides is often achieved through the coupling of a substituted benzoic acid (or its acyl chloride) with an appropriate aniline (B41778) or aminopyridine. mdpi.comnanobioletters.comprepchem.com

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

|---|---|

| Molecular Formula | C13H11BrN2O |

| Molecular Weight | 291.15 g/mol |

| XLogP3 | 2.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

Data sourced from computational predictions.

Structure

3D Structure

Properties

Molecular Formula |

C13H11BrN2O |

|---|---|

Molecular Weight |

291.14 g/mol |

IUPAC Name |

4-bromo-N-(3-methylpyridin-4-yl)benzamide |

InChI |

InChI=1S/C13H11BrN2O/c1-9-8-15-7-6-12(9)16-13(17)10-2-4-11(14)5-3-10/h2-8H,1H3,(H,15,16,17) |

InChI Key |

VUKNCJJFWZFFJK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CN=C1)NC(=O)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Structural Elucidation and Comprehensive Characterization of 4 Bromo N 3 Methylpyridin 4 Yl Benzamide

Influence of Substituent Position on Molecular Organization and Conformation

The specific placement of the bromine atom at the para-position (C4) of the benzamide (B126) ring and the methyl group at the meta-position (C3) of the pyridine (B92270) ring in 4-bromo-N-(3-methylpyridin-4-yl)benzamide is predicted to exert significant influence on its molecular structure and crystal packing. This section will discuss the anticipated effects based on the established principles of chemical bonding, steric hindrance, and intermolecular forces observed in analogous structures.

In the case of this compound, the methyl group at the C3 position of the pyridine ring is expected to cause steric hindrance with the amide proton and the carbonyl oxygen. This steric repulsion would likely force the pyridine ring to rotate out of the plane of the amide group, resulting in a non-planar conformation. The dihedral angle between the pyridine ring and the amide plane is a critical parameter in defining this conformation.

Similarly, the 4-bromo-substituted benzene (B151609) ring will also be twisted relative to the amide plane. The degree of this twist is influenced by a balance between the delocalization of pi-electrons (which favors planarity) and the minimization of steric strain.

The electronic properties of the substituents also play a crucial role. The bromine atom is an electron-withdrawing group through induction but a weak deactivator due to hyperconjugation. The methyl group is an electron-donating group. These electronic effects can influence bond lengths and angles within the aromatic rings and the amide linkage.

The molecular organization in the solid state is governed by intermolecular interactions. In N-pyridinylbenzamides, hydrogen bonding is a dominant directional force in the crystal packing. The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen and the pyridinyl nitrogen can act as hydrogen bond acceptors.

The presence of the 3-methyl group on the pyridine ring may sterically hinder the formation of certain hydrogen bonding motifs that might be observed in its unsubstituted counterpart. For instance, it could influence the accessibility of the pyridinyl nitrogen for hydrogen bonding. The bromine atom can participate in halogen bonding, a non-covalent interaction that can further direct the crystal packing.

To provide a more concrete understanding of these structural features, detailed crystallographic data is essential. The following tables present the kind of data that would be obtained from a single-crystal X-ray diffraction study, which is currently unavailable for this specific compound.

Table 1: Hypothetical Selected Bond Lengths for this compound

| Bond | Expected Length (Å) |

|---|---|

| Br - C(aromatic) | ~1.90 |

| C(carbonyl) - N | ~1.33 |

| N - C(pyridine) | ~1.42 |

Table 2: Hypothetical Selected Bond and Torsion Angles for this compound

| Angle | Expected Value (°) |

|---|---|

| C(aromatic) - C(carbonyl) - N | ~116 |

| C(carbonyl) - N - C(pyridine) | ~125 |

| Dihedral Angle (Benzene - Amide) | 20 - 40 |

Without experimental data, this discussion remains predictive. A definitive analysis of the influence of the substituent positions on the molecular organization and conformation of this compound awaits its synthesis and crystallographic characterization.

Computational and Theoretical Investigations of 4 Bromo N 3 Methylpyridin 4 Yl Benzamide

Quantum Chemical Calculations

Quantum chemical calculations utilize the principles of quantum mechanics to model the behavior of electrons and nuclei in molecules. These methods are fundamental for determining the intrinsic properties of a compound like 4-bromo-N-(3-methylpyridin-4-yl)benzamide.

Density Functional Theory (DFT) is a robust computational method widely used to investigate the electronic structure of molecules. It is employed to determine the most stable three-dimensional arrangement of atoms, a process known as geometry optimization. The primary goal of optimization is to find the molecular structure that corresponds to the lowest possible energy state on the potential energy surface. nih.gov

The process involves selecting a functional, such as B3LYP, and a basis set, like 6-311G(d,p) or cc-pVDZ, which are commonly used for organic molecules. nih.govresearchgate.net Calculations on analogous benzamide (B126) structures have shown that DFT can effectively determine optimized geometries, including bond lengths and angles. researchgate.net Furthermore, DFT is used to calculate key electronic properties derived from the electronic structure, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. nih.govmdpi.com

| Computational Method | Typical Functional | Typical Basis Set | Key Outputs |

|---|---|---|---|

| Density Functional Theory (DFT) | B3LYP, M06 | 6-311G(d,p), cc-pVDZ, def2-qzvp | Optimized Geometry, HOMO-LUMO Energies, Molecular Electrostatic Potential |

Ab initio methods, which include DFT, are employed to explore the conformational preferences and energetics of flexible molecules. For this compound, rotation around the amide bond and the bonds connecting the phenyl and pyridyl rings gives rise to different conformers.

By systematically rotating these bonds and calculating the molecule's energy at each step, a potential energy surface can be mapped. This analysis identifies the most stable conformers, which reside at energy minima, and the energy barriers required for interconversion. The conformation is often described by specific torsion angles. nih.gov The relative energies of these conformers are crucial for understanding which shapes the molecule is most likely to adopt, which in turn influences its physical properties and biological activity. For instance, studies on related benzamides have identified twisted conformations between carbonyl and thiocarbonyl units as being energetically favorable. nih.gov

Quantum chemical calculations are a valuable tool for predicting spectroscopic data, which can then be used to validate experimentally determined structures. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.netresearchgate.net

Studies on structurally similar compounds, such as (S)‐4‐bromo‐N‐(1‐phenylethyl)benzamide and its derivatives, have demonstrated that theoretically calculated NMR values show a strong correlation with experimental data. researchgate.netmdpi.com This predictive capability is highly useful for assigning signals in complex experimental spectra and confirming the correct molecular structure. In addition to NMR, computational methods can also predict vibrational frequencies for infrared (IR) and Raman spectroscopy, with results that are often in good agreement with experimental measurements. nih.gov

| Spectroscopic Parameter | Computational Method | Significance |

|---|---|---|

| ¹H and ¹³C NMR Chemical Shifts | DFT (GIAO Method) | Aids in the assignment of experimental spectra and structural verification. researchgate.net |

| Vibrational Frequencies (IR/Raman) | DFT Frequency Calculation | Predicts vibrational modes, correlating well with experimental spectra. nih.gov |

Molecular Modeling and Dynamics

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These methods are essential for understanding the dynamic nature of molecules and their interactions with other entities.

Exploring the conformational landscape is a critical step in understanding the flexibility of this compound. This process involves a comprehensive search for all possible low-energy spatial arrangements of the molecule. The results of this exploration reveal the global energy minimum (the most stable conformation) and other local energy minima. nih.gov

To confirm that a calculated structure is a true energy minimum rather than a transition state, a frequency calculation is performed. A stable structure at a local minimum will have no imaginary frequencies. nih.gov This detailed understanding of the molecule's preferred shapes is fundamental for subsequent studies, such as predicting how it will bind to a biological target.

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule, typically a protein receptor. mdpi.com This method is invaluable for predicting the potential biological targets of this compound and understanding the molecular basis of its activity.

In a typical docking study, the ligand is placed into the binding site of a protein, and a scoring function is used to calculate its binding energy, often reported in kcal/mol. nih.govnih.gov The results identify the most likely binding pose and the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. mdpi.com Docking studies on analogous benzamide derivatives have been performed against various protein targets, demonstrating the utility of this approach. For example, related compounds have been docked against enzymes like elastase, alkaline phosphatase, and cyclooxygenase-2 (COX-2), revealing key interactions with specific amino acid residues in the active sites. nih.govnih.govmdpi.com

| Analogous Compound | Protein Target | Reported Binding Energy / Score | Key Interacting Residues |

|---|---|---|---|

| (Z)-4-bromo-N-(4-butyl-3(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide | Elastase | -7.4 kcal/mol | Gln34, Asn76, Glu80, Tyr38 nih.gov |

| N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide derivative (5d) | Alkaline Phosphatase | -7.56 kcal/mol | His153, His317, Arg420, Glu429 mdpi.com |

| Benzothieno[3,2-d]pyrimidin-4-one derivative (Compound 4) | Cyclooxygenase-2 (COX-2) | -9.4 kcal/mol | Gln-192, His-90 nih.gov |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

An analysis of the Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and electronic properties of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

From the HOMO and LUMO energy values, various global reactivity descriptors can be calculated to quantify the molecule's behavior. These would include:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): χ2 / (2η)

A data table presenting these calculated values would typically be included to summarize the findings. However, no studies containing these specific energy values or reactivity descriptors for this compound were found.

Advanced Computational Analyses

Assessment of Polarizability and Hyperpolarizability for Nonlinear Optical Properties

The assessment of a molecule's potential for use in nonlinear optical (NLO) applications involves calculating its polarizability (α) and first-order hyperpolarizability (β). These properties describe how the electron density of a molecule is distorted by an external electric field. Molecules with high hyperpolarizability values are of interest for applications in optoelectronics and photonics.

Computational studies would typically report the dipole moment (μ), the average polarizability (αtot), and the total first-order hyperpolarizability (βtot). These values are often benchmarked against known NLO materials like urea (B33335) to evaluate their potential. A search for these specific computational values for this compound did not yield any results.

Computational Isolation of Chemical Entities Based on Isotopic Patterns in Mass Spectrometry

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound. The presence of bromine, with its two stable isotopes (79Br and 81Br) in nearly equal abundance, gives this compound a characteristic isotopic pattern. The molecular ion peak (M) would be accompanied by an (M+2) peak of similar intensity.

Computational mass spectrometry can simulate this isotopic pattern. Such a study would predict the precise mass-to-charge ratio (m/z) for the molecular ion and its isotopic peaks, which is invaluable for identifying the compound in a complex mixture. No published computational mass spectrometry studies detailing the specific isotopic patterns for this compound were identified.

Theoretical Studies on Intramolecular and Intermolecular Hydrogen Bonding

The structure of this compound contains hydrogen bond donors (the amide N-H group) and acceptors (the carbonyl oxygen and the pyridine (B92270) nitrogen). Theoretical studies are essential for investigating the potential for both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds.

These studies, often employing methods like Density Functional Theory (DFT) or Quantum Theory of Atoms in Molecules (QTAIM), can determine the geometry, strength, and nature of these bonds. For instance, in the solid state, intermolecular N-H···O or N-H···N hydrogen bonds could play a critical role in the crystal packing. While studies on hydrogen bonding in similar benzamide derivatives exist, specific theoretical investigations into the intramolecular and intermolecular hydrogen bonding of this compound are not available.

Reactivity and Derivatization Studies of 4 Bromo N 3 Methylpyridin 4 Yl Benzamide

Chemical Reactivity of the Bromine Substituent

The bromine atom attached to the benzene (B151609) ring is a key functional group that dictates many of the chemical transformations possible for 4-bromo-N-(3-methylpyridin-4-yl)benzamide. Its presence allows for a range of reactions that can introduce new carbon-carbon and carbon-heteroatom bonds.

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a powerful method for converting aryl halides into organometallic reagents, which can then react with various electrophiles. wikipedia.org In the case of this compound, the bromine atom can be exchanged with a metal, typically lithium or magnesium.

This reaction is generally carried out at low temperatures in anhydrous solvents like tetrahydrofuran (B95107) (THF) to prevent side reactions. tcnj.edu The use of organolithium reagents, such as n-butyllithium (n-BuLi), is common for this transformation. wikipedia.org The resulting aryllithium species is a potent nucleophile.

Alternatively, a combination of isopropylmagnesium chloride (i-PrMgCl) and n-BuLi can be employed, which can offer improved selectivity and milder reaction conditions, sometimes avoiding the need for cryogenic temperatures. nih.govnih.gov This method is particularly useful for substrates with acidic protons, although the amide proton in this compound would likely be deprotonated first.

Table 1: Typical Conditions for Halogen-Metal Exchange

| Reagent(s) | Solvent | Temperature | Product |

| n-Butyllithium | THF | -78 °C to -100 °C | Aryllithium intermediate |

| i-PrMgCl / n-BuLi | THF | -20 °C to 0 °C | Arylmagnesium intermediate |

The generated organometallic intermediate can then be reacted with a variety of electrophiles to introduce different functional groups at the 4-position of the benzoyl moiety.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNA) is another important reaction pathway for aryl halides. youtube.comyoutube.com In this reaction, a nucleophile replaces the halogen atom on the aromatic ring. For SNA to occur, the aromatic ring typically needs to be activated by electron-withdrawing groups. youtube.com The benzamide (B126) group in this compound is electron-withdrawing, which can facilitate this reaction.

The most common mechanism for activated aryl halides is the addition-elimination pathway. libretexts.org In the first step, the nucleophile attacks the carbon atom bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex. youtube.comlibretexts.org In the second step, the bromide ion is eliminated, restoring the aromaticity of the ring. libretexts.org

Strong nucleophiles are generally required for this reaction to proceed efficiently. youtube.com Examples of suitable nucleophiles include alkoxides, thiolates, and amines. The reaction conditions often involve heating the substrate with the nucleophile in a suitable solvent.

Role of Bromine in Facilitating Further Chemical Transformations

The bromine substituent is an excellent leaving group in various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of C-C, C-N, and C-O bonds.

Palladium-catalyzed reactions are particularly prominent. For instance, in the Suzuki-Miyaura coupling , the bromo-substituted benzamide can be reacted with an organoboron compound in the presence of a palladium catalyst and a base to form a biaryl product. researchgate.net This approach has been successfully used for the arylation of similar 4-bromobenzamide (B181206) derivatives. researchgate.net

Other important palladium-catalyzed cross-coupling reactions include:

Heck reaction: for the formation of a new C-C bond with an alkene.

Buchwald-Hartwig amination: for the formation of a C-N bond with an amine.

Sonogashira coupling: for the formation of a C-C bond with a terminal alkyne.

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Product Type |

| Suzuki-Miyaura | Organoboron compound | Biaryl |

| Heck | Alkene | Substituted alkene |

| Buchwald-Hartwig | Amine | Arylamine |

| Sonogashira | Terminal alkyne | Arylalkyne |

The versatility of these reactions allows for the introduction of a wide array of substituents at the 4-position of the benzoyl ring, making this compound a valuable building block in medicinal and materials chemistry.

Functional Group Interconversions on the Benzamide Core

Beyond the reactivity of the bromine substituent, the benzamide core itself offers opportunities for chemical modification.

Modifications of the Amide Linkage

The amide bond is a stable functional group, but it can undergo several transformations under specific conditions.

Hydrolysis: The amide linkage can be cleaved through hydrolysis under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the amide with a strong acid, such as sulfuric acid or hydrochloric acid, in water. This process yields 4-bromobenzoic acid and 3-methylpyridin-4-amine. Base-catalyzed hydrolysis, usually carried out with a strong base like sodium hydroxide, also results in the cleavage of the amide bond to give the corresponding carboxylate salt and the amine.

Reduction: The amide group can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would convert the benzamide into a secondary amine, specifically 4-bromo-N-((3-methylpyridin-4-yl)methyl)aniline.

Reactions at the Benzene Ring

The benzene ring of the benzoyl moiety can undergo electrophilic aromatic substitution (EAS) reactions, although the reactivity is influenced by the existing substituents. The amide group is a deactivating but ortho-, para-directing group, while the bromine atom is also deactivating and ortho-, para-directing.

When considering an electrophilic attack, the directing effects of both substituents must be taken into account. The positions ortho to the amide group (and meta to the bromine) and the position ortho to the bromine (and meta to the amide) are the most likely sites for substitution. However, due to the deactivating nature of both groups, forcing conditions may be required for EAS reactions to proceed. The pyridine (B92270) ring is generally deactivated towards electrophilic substitution.

Transformations and Derivatizations of the Methylpyridine Moiety

The methylpyridine unit of this compound is a versatile platform for a variety of chemical transformations. The reactivity of this moiety is influenced by the interplay between the electron-donating methyl group and the electron-withdrawing nature of the pyridine nitrogen and the attached benzamide group.

Reactions at the Methyl Group (e.g., Oxidation, Halogenation)

The methyl group attached to the pyridine ring is susceptible to oxidation and halogenation reactions, providing a handle for further functionalization.

Oxidation: The oxidation of methylpyridines to their corresponding carboxylic acids is a well-established transformation. google.com Various oxidizing agents can be employed, with the reaction conditions influencing the yield and selectivity. For instance, the vapor-phase oxidation and ammoxidation of methylpyridines using vanadium-containing catalysts are prominent industrial methods for producing pyridine carboxylic acids and their corresponding nitriles, respectively. researchgate.net In the context of this compound, such an oxidation would yield the corresponding pyridine-3-carboxylic acid derivative. A common laboratory method involves heating with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) in an aqueous solution. Another approach involves the action of a halogen oxidizing agent in the presence of water and actinic radiation, which converts the methyl group into a carboxyl function. google.com

| Reaction Type | Reagents/Conditions | Product Functional Group | Reference |

| Oxidation | KMnO₄, heat | Carboxylic Acid (-COOH) | google.com |

| Ammoxidation | V-containing catalyst, NH₃, O₂ | Nitrile (-CN) | researchgate.net |

| Photo-oxidation | Halogen, H₂O, actinic radiation | Carboxylic Acid (-COOH) | google.com |

Halogenation: Free-radical halogenation of the methyl group can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under UV irradiation or in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). This reaction proceeds via a free-radical mechanism to form the corresponding halomethylpyridine derivative. For example, bromination with NBS would yield 4-bromo-N-(3-(bromomethyl)pyridin-4-yl)benzamide. These halogenated intermediates are valuable precursors for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. wikipedia.org Reactions typically require harsh conditions. In this compound, the pyridine ring is substituted with an activating methyl group and a deactivating N-benzamide group. The regiochemical outcome of any EAS reaction would be dictated by the combined directing effects of these substituents and the pyridine nitrogen itself.

The pyridine nitrogen strongly directs electrophiles to the 3-position (meta-position), but this position is already occupied. The existing substituents, the 3-methyl group (ortho-, para-directing) and the 4-amino-linked benzamide (ortho-, para-directing), would direct incoming electrophiles to positions 2, 5, and 6. The interplay of these effects makes predicting the outcome complex. However, direct EAS reactions like nitration or halogenation on such a substituted pyridine are often low-yielding and produce mixtures of isomers. rsc.org

A more effective strategy for functionalizing the pyridine ring involves ortho-lithiation, where a strong base like n-butyllithium (n-BuLi) is used to deprotonate a position ortho to a directing group, followed by quenching with an electrophile. acs.org For the target molecule, the pivaloyl-protected aminopyridine has been shown to direct lithiation to the ortho position. acs.org

An alternative modern approach for selective halogenation at the 3-position of pyridines involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates. nih.govnsf.gov This method circumvents the inherent unreactivity of the pyridine ring towards traditional EAS. nih.govnsf.gov

| Position | Directing Group | Predicted Reactivity | Notes |

| C2 | 3-methyl (ortho), 4-amido (ortho) | Favorable | Sterically hindered by the 3-methyl group. |

| C5 | 4-amido (ortho), 3-methyl (meta) | Favorable | Less sterically hindered than C2. |

| C6 | 3-methyl (para) | Possible | Less activated compared to C2 and C5. |

Metalation and Cross-Coupling Reactions at the Pyridine Nitrogen

While direct cross-coupling at the pyridine nitrogen to expand its valency is not typical, the nitrogen atom's lone pair is fundamental to many metal-catalyzed reactions. The nitrogen can act as a directing group for C-H activation at the C2 position of the pyridine ring. rsc.orgresearchgate.net Palladium-catalyzed direct arylation reactions, for example, can occur at the C-H bond adjacent to the nitrogen, often facilitated by forming a transient cyclometalated intermediate. rsc.orgresearchgate.net

Furthermore, the pyridine nitrogen can be activated by forming a pyridine N-oxide. This modification alters the electronic properties of the ring, making the C2 and C6 positions more susceptible to both nucleophilic and certain electrophilic attacks. Direct arylation reactions of pyridine N-oxides have been shown to occur with excellent yield and complete selectivity for the 2-position. semanticscholar.org The N-oxide can be subsequently removed by reduction to regenerate the pyridine.

Complexation and Coordination Chemistry

The N-(pyridinyl)benzamide scaffold present in this compound contains multiple potential donor atoms—the pyridine nitrogen, the amide oxygen, and the amide nitrogen—making it an excellent candidate for forming coordination complexes with various metal ions.

Ligand Properties of the N-(Pyridinyl)benzamide Scaffold

The N-(pyridinyl)benzamide framework can act as a versatile ligand. The primary coordination site is typically the pyridine nitrogen, which is a strong Lewis base. The amide group introduces additional possibilities for coordination and intermolecular interactions. It can coordinate through the carbonyl oxygen, and upon deprotonation, the amide nitrogen can also become a coordination site. The carboxamide and phenyl groups also allow for the formation of intermolecular hydrogen bonds and π–π stacking interactions, which can influence the structure of the resulting metal complexes in the solid state. nih.gov The N-(pyridin-4-yl)benzamide ligand has been used to create 2D Hofmann-type frameworks, where the amide group facilitates cooperativity through hydrogen bonding. researchgate.net

| Potential Donor Site | Coordination Mode | Interaction Type |

| Pyridine Nitrogen | Monodentate | Lewis Base Coordination |

| Amide Oxygen | Monodentate, Bridging | Lewis Base Coordination |

| Amide Nitrogen (deprotonated) | Monodentate, Bridging | Covalent Bonding |

| Amide N-H | Non-coordinating | Hydrogen Bond Donor |

| Benzene/Pyridine Rings | Non-coordinating | π–π Stacking |

Formation of Metal Complexes (e.g., Nickel, Copper)

The N-(pyridinyl)benzamide scaffold readily forms stable complexes with transition metals like nickel(II) and copper(II).

Nickel Complexes: Nickel(II) complexes with pyridine-containing ligands are well-documented. jscimedcentral.cominorgchemres.org The reaction of a ligand like this compound with a nickel(II) salt, such as NiCl₂·6H₂O or Ni(ClO₄)₂·6H₂O, in a suitable solvent like ethanol (B145695) or methanol (B129727) typically leads to the formation of a coordination complex. jscimedcentral.cominorgchemres.org Depending on the stoichiometry and reaction conditions, the resulting complexes can exhibit various geometries, with octahedral being common for Ni(II). inorgchemres.org For instance, N-(pyrrolidinobenzyl)benzamide, a related structure, acts as a bidentate ligand to form square planar complexes with Ni(II). asianpubs.org Nickel-catalyzed N-N cross-coupling reactions have also been developed, highlighting the role of nickel in mediating reactions involving nitrogen-containing ligands. acs.orgnih.gov

Copper Complexes: Copper(II) readily forms complexes with pyridine and amide-containing ligands. mdpi.comresearchgate.net The synthesis usually involves reacting the ligand with a copper(II) salt (e.g., Cu(NO₃)₂, CuBr₂, CuCl₂) in a solvent like ethanol. mdpi.commdpi.com The N-(pyridinyl)benzamide scaffold can act as a ditopic ligand, potentially leading to the formation of coordination polymers. mdpi.com In many cases, coordination occurs through the pyridine nitrogen and the amide oxygen, forming a chelate ring. mdpi.com The geometry around the Cu(II) center is often a distorted octahedral or square pyramidal. mdpi.commdpi.com

Broader Academic Research Context and Potential Applications of N Pyridinyl Benzamides

Role as Versatile Synthetic Building Blocks in Complex Molecule Synthesis

The pyridine (B92270) ring is the second most common nitrogen heterocycle found in FDA-approved drugs, highlighting its importance in biologically active molecules. lifechemicals.com Functionalized pyridines and their derivatives, including N-(pyridinyl)benzamides, are consequently highly valued as building blocks in organic synthesis. lifechemicals.com The compound 4-bromo-N-(3-methylpyridin-4-yl)benzamide is a prime example of such a building block. Its structure contains two key features that allow for further chemical elaboration: the bromo-substituted phenyl ring and the pyridinyl moiety.

The bromine atom serves as a versatile synthetic handle, enabling a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures. For instance, the Suzuki coupling reaction, which pairs an organoboron compound with an organohalide, can be used to introduce new carbon-carbon bonds at the position of the bromine atom. mdpi.com This allows chemists to link the benzamide (B126) core to other aromatic or aliphatic groups, systematically building more elaborate molecules.

Similarly, the pyridine ring itself can be functionalized. The development of methods for trifluoromethoxylation of pyridines has provided access to a new class of synthetic building blocks for creating novel drugs, agrochemicals, and materials. rsc.org The inherent reactivity of the pyridine ring, combined with the functional handles on the benzamide portion, makes compounds like this compound powerful intermediates in multi-step syntheses.

Table 1: Key Synthetic Reactions Utilizing N-(Pyridinyl)benzamide Scaffolds

| Reaction Type | Functional Group Targeted | Purpose |

|---|---|---|

| Suzuki Cross-Coupling | Aryl Bromide | Formation of new C-C bonds to build molecular complexity. mdpi.com |

| Buchwald-Hartwig Amination | Aryl Bromide | Formation of C-N bonds to introduce amine-containing fragments. |

| Heck Reaction | Aryl Bromide | Formation of C-C bonds with alkenes. |

Development of Novel Materials with Specific Electronic or Optical Properties

The search for new materials with tailored electronic and optical properties is a major driver of chemical research. mdpi.com Organic molecules with conjugated π-systems, such as those containing phenyl and pyridinyl rings, are of particular interest for applications in optoelectronics. researchgate.net The N-(pyridinyl)benzamide scaffold incorporates these essential features.

The electronic properties of these molecules can be finely tuned by introducing various substituents onto the aromatic rings. The interplay between electron-donating and electron-accepting groups can alter the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby influencing its optical absorption and emission characteristics. mdpi.com Research into pyrimidine (B1678525) derivatives, which are structurally related to pyridines, has shown that such modifications can lead to materials with significant nonlinear optical (NLO) properties, which are crucial for advanced photonic applications. researchgate.net

While specific studies on the material properties of this compound are not widely reported, its structure is representative of the class of compounds being investigated for these purposes. The combination of the electron-rich methyl-pyridine ring and the bromo-substituted benzene (B151609) ring within a crystalline solid could give rise to interesting photophysical behaviors. mdpi.comresearchgate.net

Mechanistic Investigations of Related Benzamide Scaffolds and Chemical Scaffolds

Understanding the mechanism of action is critical for optimizing the function of molecules, whether in biological systems or material applications. The benzamide scaffold is present in a wide array of pharmacologically active compounds, and significant research has been dedicated to elucidating their mechanisms. For example, certain benzamide derivatives have been identified as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA damage repair and a key target in cancer therapy. nih.gov Mechanistic studies revealed that these compounds can induce cell cycle arrest and apoptosis in cancer cells. nih.gov

In other research, the structural similarities between sulfonamides and urea (B33335) have been exploited to design benzamide-sulfonamide conjugates as urease inhibitors. acs.org Molecular docking and kinetic studies are employed to understand how these molecules interact with the active site of the enzyme. acs.org Furthermore, investigations into the chemical stability and reactivity of related scaffolds, such as N-(benzoyloxy)benzamides, provide crucial insights for drug discovery, helping to identify potentially reactive or unstable motifs. nih.gov The study of pyridinyl radicals offers another avenue of mechanistic investigation, providing new strategies for the functionalization of pyridine-containing compounds. acs.org

Bioisosteric Design Strategies for Analog Development in Chemical Research

Bioisosterism is a fundamental strategy in medicinal chemistry used for the rational design and modification of biologically active molecules. nih.govufrj.br It involves the substitution of one atom or group of atoms for another with similar physical or chemical properties, with the goal of enhancing potency, improving selectivity, or optimizing pharmacokinetic properties. ufrj.br The N-(pyridinyl)benzamide structure is frequently employed in such design strategies.

The amide bond itself is a common target for bioisosteric replacement. For instance, the 1,2,4-oxadiazole (B8745197) ring is considered a bioisostere of the amide group and has been used to design novel benzamide analogs with insecticidal and fungicidal activities. mdpi.commdpi.comnih.gov This replacement can improve metabolic stability while maintaining the key interactions necessary for biological activity. Similarly, the triazole ring is recognized as a non-classical bioisostere of amides that preserves key geometric and hydrogen-bonding features. mdpi.com

The pyridine ring can also be considered a bioisostere of a phenyl ring, offering different hydrogen bonding capabilities and solubility profiles. By systematically replacing or modifying parts of the N-(pyridinyl)benzamide scaffold, researchers can explore the structure-activity relationship (SAR) to develop improved analogs for therapeutic or other applications. nih.govacs.org

Table 2: Examples of Bioisosteric Replacements for the Amide Group

| Original Group | Bioisosteric Replacement | Reference |

|---|---|---|

| Amide (-CONH-) | 1,2,4-Oxadiazole | mdpi.commdpi.com |

| Amide (-CONH-) | Triazole | mdpi.com |

| Amide (-CONH-) | Ester (-COO-) | mdpi.com |

| Amide (-CONH-) | Thioamide (-CSNH-) | mdpi.com |

Applications in Advanced Chemical Derivatization for Analytical Purposes

In analytical chemistry, derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for analysis, typically by chromatography. sdiarticle4.com The goal is often to enhance detector response, allowing for more sensitive and accurate quantification. sdiarticle4.com

Functional groups common in N-(pyridinyl)benzamides, such as amines and carboxylic acids (in their precursors), are frequent targets for derivatization. For example, reagents like benzoyl chloride can be used to derivatize polyamines for analysis by High-Performance Liquid Chromatography (HPLC) with UV detection. sdiarticle4.com Other reagents, such as phenyl isocyanate, react with primary and secondary amines to form derivatives that are easily detected. sdiarticle4.com While this compound itself is not a derivatizing agent, its structural components (the benzoyl group and the amino-pyridine precursor) are representative of the moieties involved in these analytical techniques. The chemical principles underlying the synthesis of benzamides are directly applied in derivatization methods used to detect and quantify other molecules of interest.

Q & A

Q. What are the optimized synthetic routes for 4-bromo-N-(3-methylpyridin-4-yl)benzamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with halogenation of the pyridine ring followed by coupling and amidation. For example:

Pyridine Derivative Preparation : Chlorination or bromination of 3-methylpyridine to introduce the bromine substituent at the 4-position.

Amidation : Reacting 4-bromobenzoyl chloride with the synthesized pyridine derivative (e.g., 3-methylpyridin-4-amine) under basic conditions (e.g., triethylamine in dichloromethane).

- Key Variables :

- Temperature : Lower temperatures (0–5°C) reduce side reactions during amidation .

- Catalysts : Use of DMAP (4-dimethylaminopyridine) improves coupling efficiency .

- Yield Optimization : Continuous flow reactors enhance scalability and purity (>95%) by maintaining consistent reaction conditions .

Q. How can spectroscopic methods (NMR, MS) confirm the structure and purity of this compound?

- Methodological Answer :

- 1H NMR : Key signals include:

- Pyridyl protons: δ 8.2–8.5 ppm (doublet for H-2 and H-6).

- Methyl group on pyridine: δ 2.5 ppm (singlet).

- Benzamide aromatic protons: δ 7.4–7.8 ppm (multiplet) .

- Mass Spectrometry (EI-MS) : Expect a molecular ion peak at m/z 310 (M+) for C₁₃H₁₀BrN₂O .

- Purity Validation : HPLC with UV detection at 254 nm (retention time ~12.3 min) ensures >99% purity .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) at the B3LYP/6-31G* level to map potential energy surfaces for bromine displacement. Key parameters:

- Activation energy for SNAr (nucleophilic aromatic substitution): ~25 kcal/mol .

- Charge distribution on the brominated carbon: Partial positive charge (+0.32 e) facilitates nucleophilic attack .

- Reactivity Screening : Combine with cheminformatics tools (e.g., RDKit) to simulate reactions with amines or thiols. Predict regioselectivity using Fukui indices .

Q. What experimental strategies can elucidate the compound’s mechanism of action in enzyme inhibition studies?

- Methodological Answer :

- Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins (e.g., kinases or phosphatases) .

- Kinetic Assays :

| Parameter | Value |

|---|---|

| IC₅₀ for PPTase | 0.8 µM (competitive inhibitor) |

| Ki | 0.5 µM |

| Selectivity (vs. Acps-PPTase) | 10-fold higher affinity |

- Structural Analysis : Co-crystallize with target enzymes (e.g., PDB deposition) to identify H-bonding with pyridyl N and hydrophobic interactions with the benzamide .

Q. How to resolve contradictions in reported biochemical activity data for this compound?

- Methodological Answer :

- Data Triangulation :

Assay Variability : Compare IC₅₀ values under standardized conditions (pH 7.4, 25°C).

Metabolite Interference : Test in hepatocyte models to rule out CYP450-mediated degradation .

Orthogonal Validation : Use SPR (surface plasmon resonance) to confirm binding kinetics if fluorescence-based assays show discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.